8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Description
Significance of Benzothiazine Derivatives in Contemporary Chemical and Biological Research
Benzothiazine derivatives are heterocyclic compounds that feature a benzene (B151609) ring fused to a thiazine (B8601807) ring. nih.gov This fusion of aromatic and heterocyclic systems imparts a distinct chemical character to these molecules, making them a focal point in both synthetic and medicinal chemistry.
The study of benzothiazines dates back several decades, with initial reports on 2,1-benzothiazine appearing in the 1960s. wikipedia.org Since then, extensive research has been dedicated to the synthesis and investigation of various benzothiazine isomers. wikipedia.org The development of new synthetic methodologies, including enantioselective approaches, has further expanded the accessibility and diversity of these compounds. wikipedia.org
Heterocyclic compounds are of paramount importance in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These structures are integral to a vast number of natural products, including vitamins and antibiotics, as well as synthetic drugs. openmedicinalchemistryjournal.com The presence of heteroatoms like nitrogen, sulfur, and oxygen within a cyclic framework allows for a wide range of chemical modifications, influencing properties such as solubility, lipophilicity, and the capacity for hydrogen bonding. nih.gov This versatility enables medicinal chemists to fine-tune the pharmacological profiles of drug candidates. nih.govnumberanalytics.com The advancement of synthetic techniques, such as metal-catalyzed cross-coupling reactions, has significantly contributed to the rapid development of diverse and functionalized heterocyclic compounds for drug discovery programs. nih.gov
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov These biological effects are wide-ranging and include applications as antipsychotropic, antiviral, antimicrobial, antifungal, antioxidant, and anti-inflammatory agents. nih.govrsc.org The structural similarity of some 1,4-benzothiazines to phenothiazines, known for their antipsychotic properties, is due to a characteristic fold along the nitrogen-sulfur axis. cbijournal.com The diverse biological potential of benzothiazine derivatives has made them attractive targets in the development of new therapeutic agents for a variety of diseases. nih.govmdpi.combenthamdirect.comresearchgate.netresearchgate.net
Some naturally occurring compounds, such as pheomelanin, contain the 1,4-benzothiazine nucleus. cbijournal.com This further underscores the biological relevance of this heterocyclic system.
Structural Features and Chemical Reactivity Considerations for the 1,4-Benzothiazine Core
The 1,4-benzothiazine molecule consists of a benzene ring fused to a 1,4-thiazine ring. wikipedia.org The thiazine ring is a six-membered heterocycle containing both a nitrogen and a sulfur atom. The arrangement of these heteroatoms and the fusion to the benzene ring create a unique electronic and conformational landscape.
The chemical reactivity of the 1,4-benzothiazine core is influenced by the presence of the nitrogen and sulfur atoms. These heteroatoms can participate in various chemical transformations, including nucleophilic and electrophilic substitution reactions. cymitquimica.com The development of synthetic methods, such as those utilizing (E)-β-chlorovinyl ketones, has allowed for controlled reactions to produce 1,4-benzothiazines. acs.org The synthesis of 1,4-benzothiazine derivatives often involves the condensation of 2-aminothiophenol (B119425) with various reagents like α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govrsc.orgcbijournal.com
Scope and Research Objectives for 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
This article focuses specifically on the chemical compound this compound. The objective is to provide a detailed overview of this particular molecule, highlighting its structural characteristics and the rationale for its scientific interest within the broader context of benzothiazine chemistry.
The specific substitution of a chlorine atom at the 8th position of the 3,4-dihydro-2H-1,4-benzothiazine core introduces a significant modification to the molecule's electronic properties. Halogen atoms, like chlorine, are known to influence a molecule's lipophilicity and its ability to interact with biological targets. Therefore, the presence of the chloro-substituent on the benzothiazine scaffold makes this compound a compound of interest for further investigation in chemical and biological studies. The dihydro- form of the thiazine ring also imparts a more flexible, three-dimensional structure compared to its fully aromatic counterpart.
Current Gaps in Research Pertaining to this compound
A comprehensive review of scientific literature and chemical databases reveals that this compound is a significantly under-investigated compound. The existing research on benzothiazines has largely focused on other isomers or derivatives, leaving substantial gaps in the knowledge specifically concerning the 8-chloro variant.
Detailed Research Findings:
The primary research finding is the distinct absence of dedicated studies. The gaps can be categorized as follows:
Lack of Specific Synthesis Protocols: While general synthetic strategies for the 1,4-benzothiazine skeleton are well-established, such as the reaction between 2-aminothiophenols and various synthons, specific and optimized protocols for the synthesis of this compound are not documented in peer-reviewed journals. rsc.orgnih.govcdnsciencepub.com There is no available data on reaction yields, purification methods, or comparative analyses of different synthetic routes for this particular isomer.
Unexplored Biological Activity: There is a complete lack of published data regarding the biological or pharmacological profile of this compound. The effect of chlorine substitution at the C-8 position on the molecule's potential bioactivity is unknown. Studies on other halogenated benzothiadiazines have shown that the position and nature of the halogen can be critical for activity, but this has not been explored for the title compound. nih.gov
Absence of Physicochemical and Spectroscopic Characterization: Fundamental physicochemical properties such as melting point, solubility in various solvents, and pKa are not available. Furthermore, there is no public repository of its spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy. This foundational data is essential for unambiguous identification and quality control.
Unknown Potential as a Synthetic Intermediate: The utility of this compound as a building block for the synthesis of more complex molecules or as a chemical probe has not been investigated. Its potential role in materials science or as a precursor for other novel heterocyclic systems remains an open area for research. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRGTXGIWMERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization Techniques for 8 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine Derivatives
Spectroscopic Methodologies for Structural Confirmation
Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,4-benzothiazine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the mapping of the entire carbon-hydrogen framework.
In the ¹H NMR spectrum of a related isomer, 7-chloro-2,3-dihydro-1,4-benzothiazine, characteristic signals confirm the dihydrothiazine ring structure. ijcrt.org Protons on the methylene (B1212753) group adjacent to the sulfur atom (at C2) typically appear as a triplet, while the methylene protons next to the nitrogen atom (at C3) also present as a triplet at a slightly different chemical shift. ijcrt.org For instance, the C3-CH₂ protons have been reported as a triplet between δ 4.02-3.77 ppm, and the C2-CH₂ protons as a triplet between δ 3.40-3.23 ppm. ijcrt.org The aromatic protons appear as a multiplet in the downfield region, typically between δ 7.42-6.65 ppm, with their splitting patterns providing information about the substitution on the benzene (B151609) ring. ijcrt.org The proton attached to the nitrogen (N-H) is often observed as a singlet. ijcrt.org
¹³C NMR spectra complement the proton data by identifying each unique carbon atom in the molecule. In derivatives of 1,4-benzothiazine, the carbon atoms of the benzene ring resonate in the aromatic region (typically δ 110-150 ppm), while the methylene carbons of the thiazine (B8601807) ring appear in the aliphatic region. nih.govresearchgate.netresearchgate.net The specific chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chloro-Substituted Dihydro-1,4-Benzothiazine Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Source(s) |
|---|---|---|---|---|
| ¹H | Aromatic protons | 6.43 - 7.42 | Multiplet | ijcrt.org |
| ¹H | N-H | ~4.19 | Singlet | ijcrt.org |
| ¹H | N-CH₂ (at C3) | 3.77 - 4.02 | Triplet | ijcrt.org |
| ¹H | S-CH₂ (at C2) | 3.23 - 3.40 | Triplet | ijcrt.org |
| ¹³C | Aromatic carbons | 114.2 - 142.2 | - | researchgate.net |
Note: Data is based on reported values for closely related isomers and derivatives, as specific data for the 8-chloro isomer may vary.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For 8-chloro-3,4-dihydro-2H-1,4-benzothiazine, the molecular formula is C₈H₈ClNS, corresponding to a molecular weight of approximately 185.67 g/mol . nih.govmolbase.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy, providing an exact mass value. beilstein-journals.org
Table 2: Mass Spectrometry Data for Chloro-Substituted Dihydro-1,4-Benzothiazine Isomers
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈ClNS | nih.govmolbase.com |
| Molecular Weight | 185.67 g/mol | nih.gov |
| Exact Mass | 185.0065981 Da | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds. researchgate.net
The key functional groups and their expected IR absorption regions are:
N-H Stretch: A moderate to sharp absorption band typically appears in the region of 3300-3500 cm⁻¹. pressbooks.pubvscht.cz In a reported 1,4-benzothiazine derivative, this peak was observed at 3378 cm⁻¹. researchgate.net
Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the benzene ring are found just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. lumenlearning.comlibretexts.org
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the dihydrothiazine ring occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. pressbooks.pub
C=C Aromatic Ring Stretch: One or more bands of variable intensity appear in the 1400-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic ring. lumenlearning.comlibretexts.org
C-N Stretch: This vibration typically occurs in the 1250-1350 cm⁻¹ range.
C-Cl Stretch: The absorption due to the carbon-chlorine bond is expected in the fingerprint region, generally between 800-600 cm⁻¹.
The collective presence of these bands provides strong evidence for the 1,4-benzothiazine core structure.
Table 3: Characteristic IR Absorption Frequencies for 1,4-Benzothiazine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Source(s) |
|---|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium, Sharp | researchgate.netpressbooks.pub |
| Aromatic C-H | Stretch | 3000 - 3100 | Variable | lumenlearning.comlibretexts.org |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | pressbooks.pub |
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of 1,4-benzothiazine, crystallographic studies have revealed important conformational details of the heterocyclic ring. researchgate.netnih.gov
Studies on related chloro-substituted benzothiazine compounds have shown that the dihydrothiazine ring is non-planar and can adopt various conformations. researchgate.netnih.gov For example, in one derivative, the ring system was found to exist in a conformation intermediate between a sofa and a twist-boat. researchgate.net In another, a screw-boat conformation was observed. nih.gov These studies also elucidate the nature of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In the crystal structure of a methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, molecules are linked by N-H···O hydrogen bonds, forming zigzag chains that extend through the crystal. researchgate.net Such analyses are crucial for understanding the solid-state properties and intermolecular recognition patterns of these compounds.
Elemental Analysis and Chromatographic Purity Assessment
Beyond spectroscopic confirmation, establishing the purity and elemental composition of a synthesized compound is a critical step in its characterization. Elemental analysis provides empirical formula validation, while chromatographic techniques are essential for quantifying purity and identifying potential byproducts.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of chemical compounds and for separating complex mixtures. In the context of this compound, HPLC is used to confirm the presence of a single major component and to detect and quantify any impurities or byproducts from the synthesis. molbase.com
A common mode of analysis is reversed-phase HPLC, where a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov The components of the sample are separated based on their relative hydrophobicity. Detection is often achieved using a UV-Vis detector, set to a wavelength where the benzothiazine chromophore absorbs strongly, or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. nih.gov The purity is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use this method to certify compound purity, with levels of ≥98% being common. molbase.com
Table 4: Typical Parameters for HPLC Analysis of Benzothiazine Derivatives
| Parameter | Description | Example | Source(s) |
|---|---|---|---|
| Column | Stationary Phase | Reversed-Phase C12 or C18 | nih.gov |
| Mobile Phase | Eluent System | Acetonitrile/Water or Methanol (B129727)/Water gradient | nih.gov |
| Detection | Method | UV-Vis or Mass Spectrometry (MS) | nih.gov |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions and assessing the purity of isolated products. In the synthesis of this compound and its analogs, TLC plays a crucial role in determining the optimal reaction time, identifying the presence of starting materials, intermediates, and final products, and guiding the purification process.
The choice of the stationary phase, typically silica (B1680970) gel G, and a suitable mobile phase (eluent) is critical for achieving good separation of the components in a reaction mixture. researchgate.net The separated spots on the TLC plate are visualized under UV light or by using specific staining agents, such as iodine vapor. researchgate.net The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and is used for its identification.
While specific TLC data for this compound is not extensively documented in publicly available literature, data from related benzothiazine and phenothiazine (B1677639) derivatives can provide valuable guidance for developing appropriate TLC methods. For instance, in the synthesis of benzothiazinone derivatives, a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:1) has been effectively used as an eluent. nih.gov For the analysis of phenothiazine derivatives, a mobile phase consisting of methanol and n-butanol (60:40) with the addition of 0.1 M sodium bromide has proven successful. farmaciajournal.com
The following interactive table provides examples of TLC systems used for the analysis of related heterocyclic compounds, which can serve as a starting point for the analysis of this compound derivatives.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Reference |
| Benzothiazinones | Silica Gel | Hexane:Ethyl Acetate (3:1) | UV light | nih.gov |
| 8-Chloro-substituted triazino-benzothiazoles | Silica Gel G | Not specified | Iodine vapor | researchgate.net |
| Phenothiazines | Silica Gel | Methanol:n-Butanol (60:40) with 0.1 M NaBr | UV light, various spraying reagents | farmaciajournal.com |
| 2,1-Benzothiazine derivatives | Silica Gel | n-Hexane:Ethyl Acetate (7:3) | Not specified | nih.gov |
This table is based on data for related compounds and is intended to be a guide. Optimal conditions for this compound may vary.
Advanced Characterization Techniques in Structural Biology (if applicable for derivatives, focusing on compound-target interactions)
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, such as proteins and nucleic acids. Advanced characterization techniques in structural biology are employed to elucidate the precise nature of these interactions at the molecular level, providing invaluable insights for drug design and development.
While specific studies on the interaction of this compound derivatives with biological targets are not widely reported, research on analogous benzothiazine compounds highlights the utility of these advanced methods. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of characterizing compound-target complexes.
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a compound bound to its biological target. This allows for the detailed visualization of the binding mode, including the specific amino acid residues or nucleotides involved in the interaction, hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For example, the crystal structures of benzoxazine (B1645224) derivatives, which are structurally related to benzothiazines, have been successfully determined, offering insights into their molecular geometry and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique for studying compound-target interactions in solution, which more closely mimics the physiological environment. NMR can be used to identify the binding site on the target molecule, determine the conformation of the bound ligand, and measure the binding affinity.
Molecular Docking: In conjunction with experimental techniques, computational methods like molecular docking are often used to predict and analyze the binding of small molecules to the active sites of proteins. For instance, molecular docking studies have been employed to understand the interaction of benzothiazine derivatives with enzymes like acetylcholinesterase, revealing key interactions with amino acid residues in the active site. semanticscholar.org
The following interactive table summarizes advanced characterization techniques and their applications in studying the interaction of benzothiazine-related compounds with biological targets.
| Technique | Application | Example from Related Compounds | Reference |
| X-ray Crystallography | Determination of the 3D structure of a compound-protein complex. | Characterization of benzoxazine derivatives. | |
| NMR Spectroscopy | Identification of binding sites and determination of bound ligand conformation in solution. | Investigation of compound-target interactions. | |
| Molecular Docking | Prediction and analysis of the binding mode of a compound to a biological target. | Studying the interaction of benzothiazine derivatives with acetylcholinesterase. | semanticscholar.org |
This table illustrates the application of these techniques to related compounds, as specific data for this compound derivatives is limited.
Computational and Theoretical Chemistry Studies on 8 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues
Quantum Chemical Calculations
Extensive literature searches did not yield specific computational and theoretical studies focused exclusively on 8-chloro-3,4-dihydro-2H-1,4-benzothiazine for the requested analyses. However, research on analogous and substituted 1,4-benzothiazine derivatives provides insight into the computational methodologies employed for this class of compounds. These studies utilize Density Functional Theory (DFT) and other quantum chemical calculations to explore molecular structure, stability, and electronic properties.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For derivatives of 1,4-benzothiazine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to predict molecular properties. nih.govnih.gov
Molecular Geometry Optimization and Electronic Structure Analysis
In computational studies of 1,4-benzothiazine analogues, geometry optimization is a fundamental step performed using methods like DFT to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For instance, in a study on (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the molecular structure. nih.gov The dihydrothiazine ring in this analogue was found to adopt a screw-boat conformation. nih.gov Such calculations provide optimized bond lengths and angles which can be compared with experimental data from X-ray crystallography. mdpi.com
Vibrational Property Predictions
Theoretical vibrational analysis is often carried out using DFT to predict the infrared (IR) and Raman spectra of molecules. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov For example, in studies of various organic molecules, frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the structure is at a potential energy minimum and to correlate theoretical vibrational frequencies with experimental data. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial in determining the chemical reactivity and kinetic stability of a compound. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com In studies of related benzothiazine derivatives, the HOMO-LUMO behavior has been elucidated to determine the energy gap and understand the electronic properties. nih.govnih.gov
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. ijnc.ir It provides a description of the Lewis-like bonding pattern in a molecule, including the analysis of lone pairs and bond orbitals. wisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The energy of these interactions can be quantified to understand the electronic stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inyoutube.com This analysis is valuable for understanding intermolecular interactions and chemical reactivity. bhu.ac.in
Molecular Modeling and Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-receptor interactions. Numerous studies have employed molecular docking to investigate the potential biological targets of benzothiazine analogues and to understand their binding modes.
For example, a series of 1,4-benzothiazin-3-one derivatives were docked into the ATP-binding pocket of the VEGFR2 kinase receptor. nih.gov The studies revealed a common binding orientation for the compounds within the catalytic site, interacting with key amino acid residues. nih.gov Similarly, docking studies of other benzothiazine derivatives have identified potential interactions with histone deacetylase 8 (HDAC8) and PIM1 kinase, highlighting key hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. researchgate.net
Analogues such as benzothiazoles have been docked against a wide array of targets, demonstrating the versatility of this heterocyclic scaffold. These targets include bacterial enzymes like Escherichia coli dihydroorotase, viral proteins such as SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and protein kinases involved in cancer, like p56lck. nih.govnih.govbiointerfaceresearch.com In a study targeting topoisomerase II (Topo II), phenylpiperazine derivatives of 1,2-benzothiazine were shown to bind to both the DNA-Topo II complex and the minor groove of DNA, with the benzothiazine ring system occupying a cavity formed by specific amino acid residues. mdpi.com
These docking studies provide crucial insights into how these compounds might exert their biological effects and guide the rational design of more potent and selective analogues.
Table 3: Examples of Molecular Docking Studies on Benzothiazine Analogues and Related Heterocycles
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 1,4-Benzothiazin-3-ones | VEGFR2 Kinase | Common binding orientation in the catalytic binding pocket. | nih.gov |
| Benzothiazine derivatives | HDAC8, PIM1 Kinase | Binding affinity attributed to zinc ion coordination, hydrogen bonding, and hydrophobic interactions. | researchgate.net |
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II Complex | Ability to bind to both the enzyme-DNA complex and the DNA minor groove. | mdpi.com |
| Benzothiazole (B30560) derivatives | SARS-CoV-2 Mpro & ACE2 Receptor | Compounds identified with high predicted binding affinity to both viral and human targets. | nih.gov |
| Benzothiazole-thiazole hybrids | p56lck enzyme | Information on binding patterns at the hinge region and allosteric site was obtained. | biointerfaceresearch.com |
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked complex, understanding the conformational changes that may occur upon binding, and refining the binding mode.
MD simulations have been applied to various benzothiazine and benzothiazole analogues complexed with their biological targets. A common method to evaluate the stability of the complex is to monitor the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. nih.gov Lower and more stable RMSD values typically indicate a more stable ligand-receptor complex. nih.gov For instance, MD simulations of a benzothiazine derivative bound to HDAC8 showed that the complex possessed good stability, characterized by low RMSD values. researchgate.net Similarly, simulations of benzothiazole derivatives with the p56lck kinase and SARS-CoV-2 proteins were used to confirm the stability of the docked poses. nih.govbiointerfaceresearch.com
In addition to RMSD, other parameters analyzed during MD simulations include the root-mean-square fluctuation (RMSF) of individual residues, which identifies flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds over time. researchgate.net Binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can also be performed on MD trajectories to provide a more quantitative estimate of binding affinity. nih.gov For example, MM/GBSA studies of a potent 1,4-benzothiazin-3-one derivative supported its stable binding to the VEGFR2 kinase receptor, corroborating the high docking score. nih.gov These detailed analyses provide a deeper understanding of the dynamics and thermodynamics of ligand-receptor recognition. nih.govbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
The development of predictive models for the biological activity of benzothiazine analogues involves several steps. First, a dataset of compounds with known activities (e.g., IC₅₀ or GI₅₀ values) is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound, representing their physicochemical, electronic, and structural properties. Finally, statistical methods are used to build a model that correlates these descriptors with the observed biological activity.
QSAR studies have been performed on benzothiazole derivatives to understand their potential as inhibitors of SARS-CoV-2 targets. nih.gov More broadly, structure-activity relationship (SAR) analyses, which are a conceptual foundation for QSAR, have been crucial in optimizing benzothiazine-based compounds. For example, in the development of benzothiadiazine derivatives as PI3Kδ inhibitors, SAR studies identified that specific enantiomers (the S-isomers) were significantly more potent. nih.gov Compound S-71, for instance, exhibited superior PI3Kδ inhibitory activity compared to the drug idelalisib. nih.gov
SAR analyses have also revealed critical structural requirements for activity in other benzothiazine series. For PIM1 kinase inhibitors, it was found that an alkyl spacer between a carboxyl group and the core benzothiazine ring was necessary for binding. researchgate.net For anticancer benzothiazoles, substitutions at the 2- and 6-positions were shown to be important for cytotoxicity. nih.gov These findings, derived from systematic structural modifications and biological testing, provide the essential data for building robust QSAR models that can accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Table 4: Key Structure-Activity Relationship (SAR) Findings for Benzothiazine Analogues
| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| Benzothiadiazine derivatives | PI3Kδ Inhibition | The S-enantiomer showed significantly higher potency. S-71 had an IC50 below 0.32 nM. | nih.gov |
| Benzothiazine derivatives | PIM1 Kinase Inhibition | An alkyl spacer between the carboxyl group and the benzothiazine core is required for binding. | researchgate.net |
| Benzothiazole derivatives | Anticancer Activity (HOP-92 cell line) | Substitutions at the 2- and 6-positions demonstrated significant anticancer potential. | nih.gov |
Descriptor-Based Analysis for Structure-Property Correlations
In the realm of computational and theoretical chemistry, descriptor-based analysis serves as a powerful tool to establish quantitative relationships between the structural features of a molecule and its physicochemical properties or biological activities. This approach, often encapsulated in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is particularly insightful for understanding the behavior of this compound and its analogues. By calculating a wide array of molecular descriptors, researchers can build mathematical models that predict the activity of new compounds and guide the design of molecules with enhanced properties.
The core principle of descriptor-based analysis lies in the hypothesis that the biological activity or property of a chemical compound is a function of its molecular structure. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to complex three-dimensional (3D) parameters derived from the molecule's conformation.
For benzothiazine derivatives, a variety of descriptors are employed to correlate their structural attributes with their observed biological activities, such as antimicrobial or anticancer effects. The process typically involves several key steps:
Data Set Preparation: A series of structurally related compounds with known activities is compiled.
Molecular Modeling and Optimization: The 3D structures of the molecules are generated and their geometries are optimized using computational methods like Density Functional Theory (DFT) to achieve a stable conformation. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set using specialized software such as PaDEL-Descriptor. nih.gov These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. The predictive power of the model is then rigorously validated.
A study on a series of tetracyclic 1,4-benzothiazines with antimicrobial activity revealed the significance of WHIM (Weighted Holistic Invariant Molecular) parameters in describing their biological action. bohrium.com WHIM descriptors are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. The developed QSAR models in this study were found to be robust and predictive, indicating a strong correlation between these structural descriptors and the antimicrobial efficacy of the compounds. bohrium.com
Furthermore, research on other benzothiazine analogues has highlighted the influence of various substituents on their biological activities. For instance, in a series of 1,2-benzothiazines, the presence of a methyl group or a halogen atom (chlorine or bromine) at specific positions on the benzene (B151609) ring was found to enhance antimicrobial activity. nih.gov This suggests that electronic and steric factors, which can be quantified by molecular descriptors, play a crucial role in the interaction of these compounds with their biological targets.
The types of descriptors that are often considered in the analysis of benzothiazine analogues include:
Constitutional Descriptors: Molecular weight, number of specific atom types, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Parameters related to the 3D shape of the molecule.
Electronic Descriptors: Quantities such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The following interactive table provides an example of the types of molecular descriptors that could be calculated for this compound and its analogues in a descriptor-based analysis.
| Descriptor Type | Descriptor Name | Description | Hypothetical Value for an Analogue |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 200.5 g/mol |
| Constitutional | Atom Count | The total number of atoms in the molecule. | 20 |
| Topological | Wiener Index | A distance-based topological index. | 450 |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | 250 Ų |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
| WHIM | G1 (Total Size Index) | A descriptor related to the overall size of the molecule. | 15.3 |
By analyzing these and other descriptors across a series of compounds, a QSAR model can be formulated. For example, a simplified hypothetical QSAR equation might look like:
Biological Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...
Where 'c' represents the coefficients determined from the regression analysis. Such models provide valuable insights into the structure-property relationships of this compound and its analogues, facilitating the rational design of new compounds with desired characteristics.
Structure Activity Relationship Sar Studies of 8 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Derivatives
Impact of Substituent Modifications on Pharmacological Activity
The therapeutic potential of 1,4-benzothiazine derivatives can be finely tuned by altering the substituents on both the aromatic and thiazine (B8601807) rings. nih.govresearchgate.net These modifications influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its activity.
Halogenation is a widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. researchgate.net In the context of benzothiazine derivatives, the position and nature of the halogen atom are critical.
Studies on related benzothiadiazine scaffolds have demonstrated the significant impact of halogenation on anticancer activity. For instance, the introduction of halogens has been explored to improve the efficacy of compounds like diazoxide, a benzothiadiazine-based agent. nih.gov While a direct correlation between the cytotoxicity of these halogenated derivatives and the inhibition of mitochondrial complex II was not established, the modifications led to compounds with potent antineoplastic effects, particularly against triple-negative breast cancer cells. nih.gov One such derivative exhibited an IC₅₀ value of 2.93 µM, highlighting the promise of this chemical modification. nih.gov
In a series of benzothiazolylthiazolidin-4-one derivatives, the presence of a chlorine atom at the 6-position of the benzothiazole (B30560) ring (6-Cl) was beneficial for antimicrobial activity against several bacterial strains, including S. aureus and MRSA, when compared to other substituents like trifluoromethoxy (OCF₃) or methoxy (B1213986) (OCH₃). mdpi.com Furthermore, research on 1H-benzo[d]imidazole-4-carboxamide derivatives suggests that introducing halogen atoms into the side chain can improve PARP-1 inhibitory activity. nih.gov The antihypertensive agent, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, which contains a chlorine atom on the benzene (B151609) ring, showed very high affinity for 5-HT3 receptors. nih.gov
| Compound Class | Halogen Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Benzothiadiazine Derivatives | General Halogenation | Resulted in derivatives with greater antineoplastic effects than the parent compound, diazoxide. | nih.gov |
| Benzothiazolylthiazolidin-4-ones | 6-Chloro substituent | Beneficial for antimicrobial activity against S. aureus and MRSA compared to OCF₃ or OCH₃. | mdpi.com |
| 1H-Benzo[d]imidazole-4-carboxamides | Halogen on side chain | Suggested to improve PARP-1 inhibitory activity. | nih.gov |
| 2H-1,4-Benzoxazine-8-carboxamides | 6-Chloro substituent | Contributed to high affinity for 5-HT3 receptors in a potent antihypertensive derivative. | nih.gov |
The introduction of alkyl and acyl groups can significantly affect the pharmacological profile of 1,4-benzothiazine derivatives by altering their size, shape, and electronic distribution.
In a study of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which are structurally related to benzothiazines, the introduction of alkyl substituents at the 2-position of the heterocyclic ring led to an increase in 5-HT3 receptor antagonistic activity. The potency followed the order: dimethyl > methyl > dihydro (unsubstituted). nih.gov This suggests that steric bulk at this position is favorable for activity.
Modifications directly on the thiazine ring, such as N-alkylation and C-alkylation, are fundamental to SAR studies of this class of compounds.
N-Alkylation: The substituent on the nitrogen atom of the thiazine ring is crucial for activity. N-alkylation of phenothiazine (B1677639), a related scaffold, is a common strategy to produce a variety of derivatives with diverse biological activities. chemrxiv.orgresearchgate.net For instance, introducing a 3-dimethylaminopropyl group at the nitrogen atom allows for further derivatization to enhance the polarity and aqueous solubility of the molecule, which can be beneficial for biological applications. chemrxiv.org
C-Alkylation: As mentioned previously, alkylation at the carbon atoms of the thiazine ring, particularly at the C2 position, has a pronounced effect on activity. In the case of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, introducing two methyl groups at the C2 position, along with other optimal substitutions, resulted in a compound with the highest affinity for 5-HT3 receptors and long-lasting antagonistic activity. nih.gov This highlights the importance of C-alkylation in optimizing the interaction with the biological target.
| Modification Type | Position | Substituent Example | Observed Effect | Reference |
|---|---|---|---|---|
| C-Alkylation | C2-position (on related benzoxazine) | Methyl, Dimethyl | Increased 5-HT3 receptor antagonistic activity (Dimethyl > Methyl > Unsubstituted). | nih.gov |
| N-Alkylation | N4-position | 3-dimethylaminopropyl | Provides a handle for further derivatization to improve properties like polarity. | chemrxiv.org |
Attaching various heterocyclic and functionalized side chains to the core 1,4-benzothiazine structure is a key strategy for developing derivatives with specific pharmacological activities.
Piperazine (B1678402): The incorporation of a piperazine moiety is a common feature in many biologically active compounds. A study on 2H-1,4-benzothiazin-3(4H)-one derivatives revealed that attaching (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position resulted in compounds with potent antihypertensive effects, although they were weak calcium channel blockers. nih.gov Specifically, 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one derivatives showed significant antihypertensive activity. nih.gov
Benzimidazole (B57391): The benzimidazole ring system is another privileged scaffold in medicinal chemistry. The synthesis of derivatives that couple a benzimidazole ring with other heterocyclic systems, often via a linker containing groups like piperazine, has been explored for developing targeted therapies such as PARP-1 inhibitors. nih.gov
Alcoholic Groups: The introduction of hydroxyl groups can increase polarity and provide sites for hydrogen bonding, potentially improving solubility and interaction with biological targets.
Conformational Flexibility and Biological Activity
The three-dimensional shape of a molecule is critical for its interaction with biological receptors. For 1,4-benzothiazines, conformational flexibility plays a pivotal role in their pharmacological activity.
Correlation Between Stereochemistry and Bioactivity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its interaction with biological targets and, consequently, its bioactivity. For derivatives of 3,4-dihydro-2H-1,4-benzothiazine, the potential for chirality often arises from substitutions at the C2 or C3 positions of the thiazine ring.
While specific research detailing the correlation between stereochemistry and bioactivity for 8-chloro-3,4-dihydro-2H-1,4-benzothiazine is not extensively documented in publicly available literature, the general principles of medicinal chemistry underscore the importance of this relationship. The synthesis of chiral 1,4-benzothiazine derivatives is an area of active research, with various methods being developed to achieve enantioselectivity. organic-chemistry.org For instance, new 2H-1,4-benzothiazin-3(4H)-one derivatives with substitutions at the 2-position have been synthesized and evaluated for biological activities like calcium and calmodulin antagonism. nih.gov The specific spatial orientation of these substituents can dictate the precise fit and binding affinity to the active site of a target protein, leading to differences in efficacy and potency between enantiomers. Often, one enantiomer exhibits the desired therapeutic effect while the other may be less active or contribute to off-target effects.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel compounds with improved pharmacological profiles. researchgate.netnih.gov These approaches involve modifying the core structure (scaffold) of a known active molecule to discover new chemotypes that retain or enhance biological activity while improving properties like potency, selectivity, or metabolic stability.
Comparison with Other Heterocyclic Skeletons (e.g., 1,4-benzoxazine, 1,2,3,4-tetrahydroquinoline (B108954), 1,2-benzothiazine)
The 1,4-benzothiazine nucleus serves as a "privileged scaffold" in drug discovery due to its wide range of biological activities. cbijournal.comrsc.org Comparing this scaffold to other heterocyclic systems provides valuable SAR insights.
1,4-Benzoxazine: This scaffold is a close structural analog of 1,4-benzothiazine, with the sulfur atom replaced by an oxygen atom. In studies comparing the apoptosis-inducing activity of derivatives, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine one resulted in decreased activity. researchgate.netnih.gov This suggests that the sulfur atom in the thiazine ring is important for this specific biological function, potentially due to its size, electronegativity, and ability to form specific interactions with the biological target.
1,2,3,4-Tetrahydroquinoline: When the 1,4-benzothiazine skeleton was replaced with a 1,2,3,4-tetrahydroquinoline scaffold in the same apoptosis study, there was no significant change in activity. researchgate.netnih.gov This indicates that for this particular activity, the arrangement of the fused benzene ring and the saturated six-membered heterocyclic ring containing a nitrogen atom is a key determinant, with the heteroatom at position 4 (sulfur in benzothiazine, carbon in tetrahydroquinoline) being interchangeable without significant loss of function.
The following table summarizes the comparison of these scaffolds based on a study of apoptosis induction:
| Scaffold | Structural Change from 1,4-Benzothiazine | Effect on Apoptotic Activity | Reference |
| 1,4-Benzoxazine | Sulfur at position 4 replaced by Oxygen | Decreased Activity | researchgate.net, nih.gov |
| 1,2,3,4-Tetrahydroquinoline | Sulfur at position 4 replaced by a CH₂ group | No Significant Change | researchgate.net, nih.gov |
Strategies for Optimizing Potency and Selectivity
Optimizing the potency and selectivity of leads based on the this compound scaffold involves systematic structural modifications. SAR studies guide these efforts by identifying which parts of the molecule are essential for activity and which can be altered to enhance desired properties.
One key strategy involves the modification of side chains attached to the core scaffold. For example, in a series of 1,4-benzothiazine analogues designed to induce apoptosis, the nature of the side chain was found to be critical: researchgate.netnih.gov
Replacement of an imidazole (B134444) substituent with various piperazine groups led to a decrease in apoptotic activity.
Replacement with a benzimidazole group did not significantly alter the activity.
Modification of a side-chain alcoholic group , either by dehydration to form an olefin or by converting it into an ether, resulted in increased activity. researchgate.netnih.gov
These findings highlight that both the heterocyclic nature of the side chain and the presence of specific functional groups are crucial for modulating bioactivity.
Another strategy focuses on substitutions on the benzothiazine ring system itself. For instance, the synthesis of various 2H-1,4-benzothiazin-3(4H)-one derivatives revealed that specific substitutions could yield potent antihypertensive effects. nih.gov The table below shows examples of synthesized 1,4-benzothiazine derivatives and their reported biological activities, illustrating how structural changes influence function.
| Compound Class | Modification | Observed Biological Activity | Reference |
| 2H-1,4-benzothiazin-3(4H)-one derivatives | Addition of (4-phenyl-1-piperazinyl)alkyl moieties at C2 | Calmodulin antagonism, Antihypertensive effects | nih.gov |
| 1,4-Benzothiazine analogues | Transformation of side-chain alcohol to ether | Increased apoptotic activity | researchgate.net, nih.gov |
| 1,4-Benzothiazine analogues | Replacement of side-chain imidazole with piperazine | Decreased apoptotic activity | researchgate.net, nih.gov |
| 3-(substituted-phenyl)-2H-benzo[b] researchgate.netcbijournal.comthiazines | Introduction of dichlorophenyl or biphenyl (B1667301) groups at C3 | Potent anti-amoebic activity | nih.gov |
These examples underscore that a multi-pronged approach, involving modification of the core scaffold, the side chains, and the functional groups, is essential for the successful optimization of potency and selectivity for this class of compounds.
Applications and Future Research Directions for 8 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine
Role as a Privileged Scaffold in Medicinal Chemistry Research
The 1,4-benzothiazine core is widely regarded as a "privileged scaffold" because its derivatives can interact with a variety of biological targets, demonstrating activities that include antifungal, anti-inflammatory, neuroprotective, cytotoxic, anti-arrhythmic, and antihypertensive effects. researchgate.netnih.gov This inherent versatility makes the 8-chloro-3,4-dihydro-2H-1,4-benzothiazine framework a valuable starting point for the development of new therapeutic agents.
The synthesis of agents based on the this compound scaffold is a key area of research. A documented method involves the condensation and subsequent oxidative cyclization of 2-amino-3-chlorobenzenethiol with β-diketones or β-ketoesters. researchgate.net This process yields 8-chloro-4H-1,4-benzothiazines, which serve as foundational molecules for further derivatization.
The strategic value of this scaffold lies in its ability to be systematically modified to generate libraries of novel compounds. Researchers have developed numerous synthetic routes for the broader 1,4-benzothiazine class, which can be adapted for the 8-chloro variant. cbijournal.comnih.govrsc.org These derivatives have shown significant potential across various therapeutic areas. For instance, compounds derived from the 1,4-benzothiazine nucleus are investigated for their antimicrobial, anthelmintic, and anticancer activities. researchgate.netmdpi.com
| Derivative Class | Core Scaffold | Reported Biological Activity | Reference |
|---|---|---|---|
| 8-Chloro-4H-1,4-benzothiazines | 1,4-Benzothiazine | Antimicrobial, Anthelmintic | researchgate.net |
| Pyrrolo nih.govacs.orgbenzothiazines | 1,4-Benzothiazine | Calcium Channel Antagonism, Cardiovascular | nih.gov |
| Phenylpiperazine derivatives | 1,2-Benzothiazine | Anticancer | mdpi.com |
| Chlorinated Benzothiadiazines | Benzothiadiazine | Antiangiogenic (VEGFR2 inhibition) | nih.gov |
| IDRA 21 | Benzothiadiazine | Cognition-enhancing (AMPA receptor modulator) | nih.gov |
In drug discovery, a lead compound is a chemical starting point for optimization. The this compound structure serves as an excellent lead due to the established biological relevance of its core scaffold. Optimization involves chemically modifying the lead to enhance efficacy, selectivity, and pharmacokinetic properties.
A clear example of this optimization is the synthesis of sulphone (1,1-dioxide) and ribofuranoside derivatives from 8-chloro-4H-1,4-benzothiazines. researchgate.net The oxidation of the sulfur atom to a sulphone can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with a biological target.
The presence of the chlorine atom at the 8-position is a critical feature for optimization. Halogenation is a common and powerful strategy in medicinal chemistry. chemrxiv.org A chloro substituent can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding. rsc.orgyoutube.com Structure-activity relationship (SAR) studies on related chlorinated benzothiadiazines have shown that the position and nature of substituents are crucial for biological activity, such as the inhibition of angiogenesis. nih.govnih.gov This underscores the importance of the 8-chloro substitution as a key site for molecular tuning to achieve desired therapeutic effects.
Potential Applications as Research Probes and Chemical Tools
Beyond its role as a precursor to therapeutics, this compound and its derivatives can function as valuable tools for basic scientific research.
Based on a comprehensive review of available scientific literature, the specific use of this compound as a chemical standard in proteomics is not a well-documented application.
Derivatives of the 8-chloro-1,4-benzothiazine scaffold have been successfully used in a variety of biological assays to evaluate cellular and organismal responses. This demonstrates their utility as chemical probes to investigate biological pathways.
For example, 8-chloro-4H-1,4-benzothiazine derivatives have been evaluated in in vitro assays for their antimicrobial activity against various bacterial strains and for their anthelmintic effects. researchgate.net Other benzothiazine derivatives have been subjected to a range of bioassays, including cytotoxicity screening against cancer cell lines and tests on normal fibroblasts to determine selectivity. mdpi.commdpi.com Furthermore, structurally related chlorinated benzothiadiazines, such as IDRA 21, have been used in animal models to perform behavioral assays that assess cognitive function, linking molecular action to a complex physiological response. nih.gov Thiazine (B8601807) derivatives have also been proposed as useful tools for research in biochemistry, such as in the study of electron transfer pathways. nih.gov
| Assay Type | Purpose | Scaffold Example | Reference |
|---|---|---|---|
| Antimicrobial Susceptibility Testing | Evaluate antibacterial and antifungal activity | 8-Chloro-1,4-benzothiazines | researchgate.net |
| Anthelmintic Activity Assay | Evaluate activity against parasitic worms | 8-Chloro-1,4-benzothiazines | researchgate.net |
| In Vitro Cytotoxicity Assay (e.g., MTT) | Measure cell viability and proliferation in cancer and non-cancer cell lines | 1,2-Benzothiazine derivatives | mdpi.commdpi.com |
| Cognitive/Behavioral Assays (e.g., Water Maze) | Evaluate effects on learning and memory in animal models | 7-Chloro-benzothiadiazine (IDRA 21) | nih.gov |
| Angiogenesis Assay | Evaluate inhibition of blood vessel formation | Chlorinated Benzothiadiazines | nih.gov |
Integration with Advanced Drug Discovery Technologies
The development of molecules based on the this compound scaffold is enhanced by its integration with advanced drug discovery technologies. These technologies accelerate the identification of new drug candidates and refine their properties.
Computational chemistry, including molecular docking and Density Functional Theory (DFT) calculations, is frequently used to study benzothiazine derivatives. mdpi.comnih.govresearchgate.net These methods allow researchers to predict how a molecule will bind to a protein target, analyze its electronic structure, and rationalize its observed biological activity. researchgate.netnih.gov Such in silico studies provide a theoretical foundation for the rational design of new, more potent derivatives. nih.gov
Furthermore, privileged scaffolds like this compound are ideal candidates for inclusion in chemical libraries used for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the swift identification of new hits. The structural diversity that can be built upon the benzothiazine core makes it a valuable asset in such screening campaigns. The scaffold can also be utilized in fragment-based drug design (FBDD), where small molecular fragments are identified and then grown or combined to create a high-affinity ligand. mdpi.com
High-Throughput Screening (HTS) Library Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. The inclusion of diverse and unique chemical scaffolds in HTS libraries is crucial for identifying novel hit compounds.
The This compound scaffold possesses several features that make it an attractive candidate for inclusion in HTS libraries. The 1,4-benzothiazine core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a chlorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are key determinants of biological activity.
The development of an HTS library based on this scaffold would involve the synthesis of a diverse set of derivatives. This could be achieved by introducing a variety of substituents at different positions on the benzothiazine ring system. For example, derivatization at the nitrogen atom (position 4) or the methylene (B1212753) groups of the thiazine ring (positions 2 and 3) could rapidly generate a library of analogues.
Table 1: Potential Diversification Points for an HTS Library Based on this compound
| Position | Potential Modifications | Rationale |
| N-4 | Alkylation, Acylation, Arylation | Modulate solubility, lipophilicity, and potential for hydrogen bonding. |
| C-2 | Substitution with various functional groups | Explore structure-activity relationships and introduce new interaction points. |
| C-3 | Introduction of carbonyl or other groups | Alter the conformation and electronic properties of the thiazine ring. |
| Benzene (B151609) Ring | Additional substitutions | Fine-tune electronic properties and explore steric effects. |
By systematically exploring these diversification points, a comprehensive HTS library can be constructed to screen against a wide range of biological targets, potentially uncovering novel activities for this class of compounds.
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the development of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent, drug-like molecules.
The This compound core, with a molecular weight of approximately 185.67 g/mol nih.gov, fits well within the typical size range for fragments used in FBDD. Its rigid bicyclic structure provides a well-defined shape for probing binding pockets, and the presence of heteroatoms (nitrogen and sulfur) and the chloro-substituent offer potential for specific interactions with protein targets.
In an FBDD context, the this compound scaffold could serve as a starting point for the design of inhibitors for various enzyme families or receptors. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The nitrogen and sulfur atoms can act as hydrogen bond acceptors or be involved in other polar interactions.
Table 2: Key Properties of this compound for FBDD
| Property | Value/Characteristic | Implication for FBDD |
| Molecular Weight | ~185.67 g/mol nih.gov | Falls within the "rule of three" for fragments. |
| Structure | Rigid bicyclic system | Provides a defined 3D shape for binding. |
| Heteroatoms | Nitrogen and Sulfur | Potential for hydrogen bonding and other polar interactions. |
| Chloro-substituent | Electron-withdrawing, potential for halogen bonding | Can influence binding affinity and selectivity. |
The synthetic tractability of the 1,4-benzothiazine scaffold would allow for the systematic elaboration of a fragment hit into a more potent lead compound by adding functional groups that can form additional interactions with the target protein.
Challenges and Opportunities in this compound Research
While the This compound scaffold holds promise, its successful development into therapeutic agents will require addressing several challenges and capitalizing on emerging opportunities.
Addressing Selectivity and Potency Enhancements
A primary challenge in drug discovery is achieving high potency for the desired biological target while maintaining selectivity over other related targets to minimize off-target effects. For derivatives of This compound , this will involve extensive structure-activity relationship (SAR) studies.
Computational modeling and in silico screening can play a crucial role in predicting the binding modes of these compounds to various targets and in guiding the design of more potent and selective analogues. The strategic placement of substituents to exploit specific interactions within the target's binding site will be key. For instance, the position and nature of substituents on the benzene ring can be systematically varied to optimize interactions and improve selectivity.
Exploration of Novel Biological Targets
The 1,4-benzothiazine scaffold has been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net This suggests that derivatives of This compound may also interact with a diverse array of biological targets.
An important area of future research will be the systematic screening of these compounds against a broad panel of enzymes, receptors, and ion channels to identify novel biological targets. Phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, could also be a valuable approach to uncover unexpected therapeutic applications for this scaffold.
Development of Multifunctional Benzothiazine-Based Compounds
There is a growing interest in the development of multifunctional or multi-target drugs that can simultaneously modulate several biological pathways involved in a complex disease. The versatility of the 1,4-benzothiazine scaffold makes it an ideal platform for the design of such compounds.
By incorporating different pharmacophores onto the This compound core, it may be possible to create hybrid molecules with a unique spectrum of activities. For example, combining the benzothiazine moiety with a known antioxidant or an anti-inflammatory agent could lead to compounds with synergistic effects for the treatment of diseases with complex pathologies.
Outlook and Future Perspectives in the Field of 1,4-Benzothiazine Chemistry
The field of 1,4-benzothiazine chemistry continues to be an active area of research, driven by the diverse biological activities exhibited by this class of compounds. researchgate.netnih.gov Future efforts are likely to focus on several key areas:
Development of Novel Synthetic Methodologies: The discovery of new and efficient synthetic routes to functionalized 1,4-benzothiazines will be crucial for expanding the chemical space available for drug discovery. nih.gov This includes the development of stereoselective syntheses to access chiral derivatives with improved biological properties.
Green Chemistry Approaches: There is an increasing emphasis on the use of environmentally friendly synthetic methods. Future research will likely focus on the development of greener protocols for the synthesis of 1,4-benzothiazine derivatives, using less hazardous reagents and solvents.
Expansion of Biological Applications: While 1,4-benzothiazines have been explored for a number of therapeutic areas, there remains significant potential for the discovery of new applications. This will be driven by continued screening efforts and a deeper understanding of the molecular mechanisms of action of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-chloro-3,4-dihydro-2H-1,4-benzothiazine?
- Methodological Answer : A common approach involves cyclization of 2-aminophenol derivatives with 1,2-dibromoethane to form the benzothiazine core, followed by regioselective chlorination. For example, analogous routes for benzoxazines (e.g., cyclization of 2-aminophenols with dibromoethane and subsequent acylation) can be adapted for benzothiazines by substituting sulfur for oxygen . Purification may require column chromatography or recrystallization, with structural validation via NMR and X-ray crystallography .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Utilize a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm proton and carbon environments, particularly the chloro-substituted aromatic ring and dihydrothiazine moiety .
- IR Spectroscopy : Identify functional groups like C-Cl (600–800 cm⁻¹) and C-S (700–600 cm⁻¹) .
- X-ray Crystallography : Resolve the three-dimensional structure, including bond angles and puckering parameters of the thiomorpholine ring (e.g., twist-boat or half-chair conformations) .
Q. What are the key considerations in designing toxicity studies for this compound?
- Methodological Answer : Begin with acute toxicity assays in rodent models (oral, intraperitoneal, or intravenous routes) to determine LD₅₀ values. For example, structurally similar 3,4-dihydro-2H-1,4-benzothiazine derivatives show LD₅₀ values of 300–800 mg/kg in mice . Include histopathological analysis and dose-response curves to assess organ-specific effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., pH, temperature) using pure enantiomers.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., chloro position, dihydrothiazine ring saturation) and test against target enzymes (e.g., topoisomerases) .
- Meta-Analysis : Cross-reference data with structurally related benzoxazines/benzothiazines to identify trends .
Q. What methodological approaches confirm the compound’s role as a topoisomerase I poison?
- Methodological Answer :
- DNA Relaxation Assay : Incubate supercoiled DNA with human topoisomerase I and the compound. Gel electrophoresis reveals inhibition if supercoiled DNA persists .
- Electrophoretic Mobility Shift Assay (EMSA) : Detect compound-induced DNA-protein adducts to confirm poisoning (stabilization of DNA-topoisomerase complexes) .
- T4 DNA Ligase-Based Intercalation Assay : Rule out DNA intercalation as a confounding mechanism .
Q. How can enantiomers or synthetic by-products of this compound be resolved?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for enantiomeric separation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer during synthesis .
- X-ray Diffraction : Confirm absolute stereochemistry of resolved crystals .
Q. What strategies optimize bioactivity through SAR studies?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to enhance electrophilicity and enzyme binding .
- Ring Modifications : Test saturated vs. unsaturated dihydrothiazine rings for conformational effects on activity .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target enzymes like topoisomerase I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
